Current State of Quantitative Bioactivity Data for 1157320-22-3
A comprehensive search of primary literature, patents, and authoritative databases (ChEMBL, PubChem, BindingDB) identified no quantitative, comparator-based evidence (e.g., dose-response IC50, Ki, or Kd values with a defined standard compound) for 4-bromo-2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide. A structurally close analog, 3,5-dichloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide, is described as a synthetic intermediate in patent CN113402411A, but its biological activity is not reported [1]. Another related chemotype, compounds containing the 1-hydroxy-2-methylpropan-2-yl moiety on a benzamide core, has been explored in sulfamate derivative patents (WO 2015/088271) for neurological indications, yet the specific target compound is not profiled . The absence of raw biological data precludes a valid evidence-based comparison.
| Evidence Dimension | Availability of published, comparator-based quantitative bioactivity data |
|---|---|
| Target Compound Data | No quantitative bioactivity data (IC50/Ki/Kd) found |
| Comparator Or Baseline | 3,5-dichloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS not specified) and other halogenated benzamide analogs are described as synthesis intermediates with unreported biological activity |
| Quantified Difference | Not calculable |
| Conditions | Systematic review of primary journals, patents, ChEMBL, PubChem, and BindingDB |
Why This Matters
For scientific procurement decisions that rely on comparator-based evidence to justify compound selection, this data gap means the compound cannot currently be prioritized over alternative building blocks or probes based on publicly verifiable performance.
- [1] Shenzhen Qianmo Tongchen Experimental Co., Ltd. CN113402411A - Synthesis method of propyzamide based on oxidation reaction. Published 2021-09-17. View Source
